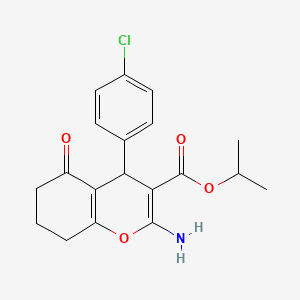![molecular formula C14H10N4O5S B11554215 4-nitro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide](/img/structure/B11554215.png)
4-nitro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an indole moiety, a nitro group, and a sulfonohydrazide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Derivative: The indole nucleus is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole derivative is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfonohydrazide Linkage: The nitro-indole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonohydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonohydrazide linkage can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted sulfonohydrazides.
Scientific Research Applications
4-NITRO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-NITRO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity leads to disruption of cellular processes, which can result in cell death, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N’-[(Z)-(3-NITRO-6-OXO-2,4-CYCLOHEXADIEN-1-YLIDENE)METHYL]BENZENE-1-SULFONOHYDRAZIDE
- 4-NITRO-N-(2-OXO-1,3-OXAZOLIDIN-3-YL)BENZENESULFONAMIDE
Uniqueness
4-NITRO-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE is unique due to its indole moiety, which imparts distinct biological activities
Properties
Molecular Formula |
C14H10N4O5S |
|---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S/c19-14-13(11-3-1-2-4-12(11)15-14)16-17-24(22,23)10-7-5-9(6-8-10)18(20)21/h1-8,15,19H |
InChI Key |
WWRRWEKPCGTAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11554144.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11554145.png)
![4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554155.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554184.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554188.png)
![2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11554191.png)
![N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B11554196.png)
![(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11554197.png)
![4-(4-{(1E)-1-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11554199.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11554202.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11554212.png)
![bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate](/img/structure/B11554214.png)
![N-(2-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11554216.png)
